
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced pyrazine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications. It has been studied for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound is structurally similar but lacks the isopropyl group.
4-(Benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound has a benzyloxy group instead of the isopropyl group.
Uniqueness: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3-oxo-4-propan-2-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-4-3-9-6(7(10)11)8(12)13/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
QXTLGSTYLITQOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN=C(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



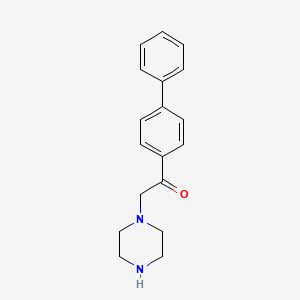

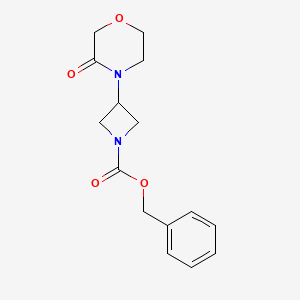
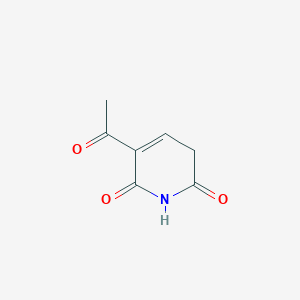
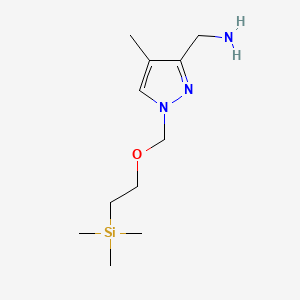
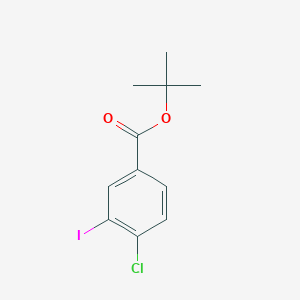

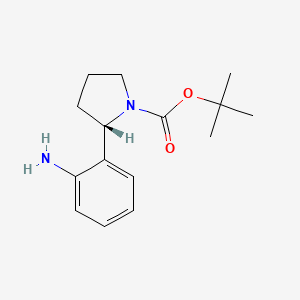
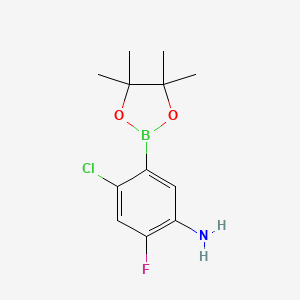
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

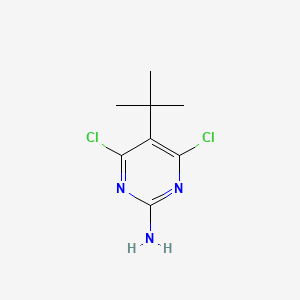
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
